

Preliminary investigation of 4-Nitrophthalic acid reactivity

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Compound of Interest

Compound Name: 4-Nitrophthalic acid

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An In-depth Technical Guide to the Reactivity of **4-Nitrophthalic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophthalic acid (4-NPA) is a versatile chemical intermediate of significant interest in the pharmaceutical, dye, and materials science industries.[1][2] Its unique molecular architecture, featuring a benzene ring substituted with two adjacent carboxylic acid groups and a nitro group, provides a rich platform for a variety of chemical transformations.[1] This guide offers a comprehensive investigation into the reactivity of **4-Nitrophthalic acid**, presenting key reactions, detailed experimental protocols, and quantitative data. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties

4-Nitrophthalic acid is a light yellow, crystalline powder that is very soluble in water.[3][4] Its fundamental properties are crucial for its handling, storage, and application in synthesis. It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents and strong bases.[3][5]

Property	Value	Reference
CAS Number	610-27-5	[3][6]
Molecular Formula	C ₈ H ₅ NO ₆	[3][6]
Molecular Weight	211.13 g/mol	[3]
Melting Point	162 - 165 °C	[3]
pKa	2.13	[3]
Appearance	Light yellow powder	[3]
Solubility in Water	Very soluble	[3]
InChI Key	SLBQXWXKPNIVSQ- UHFFFAOYSA-N	[6]

Core Reactivity Profile

The reactivity of **4-Nitrophthalic acid** is governed by its three functional groups: two carboxylic acids and one nitro group. This allows for selective transformations at different sites of the molecule.

Reactions at the Carboxylic Acid Groups

The adjacent carboxylic acid groups readily undergo reactions typical of dicarboxylic acids, such as esterification, amide/imide formation, and dehydration to form an anhydride.

- **Anhydride Formation:** Upon heating, **4-Nitrophthalic acid** can undergo intramolecular dehydration to form 4-Nitrophthalic anhydride. This anhydride is a reactive intermediate, though it should be noted that it reacts exothermically with water.[7]
- **Esterification:** The carboxylic acid groups can be esterified with alcohols under acidic conditions, a standard reaction for producing phthalate esters.
- **Amide and Imide Formation:** Reaction with amines can lead to the formation of mono- or di-amides. With ammonia or primary amines followed by heating, 4-Nitrophthalimide derivatives

can be synthesized.[8] The hydrolysis of 4-Nitrophthalimide is a common route to produce high-purity **4-Nitrophthalic acid**.^[9]

- **Salt Formation:** As a dicarboxylic acid, it reacts with bases to form salts. This property is exploited in the separation of 3- and **4-nitrophthalic acid** isomers, where careful, stepwise addition of a base at a controlled pH allows for the selective precipitation of their respective salts.^[10]
- **Decarboxylation:** The removal of the carboxyl groups is generally difficult. For the related terephthalic acid, decarboxylation requires conversion to a salt followed by heating, a process that is costly and results in low yields of the desired benzene product.^[11]

Reactions of the Nitro Group

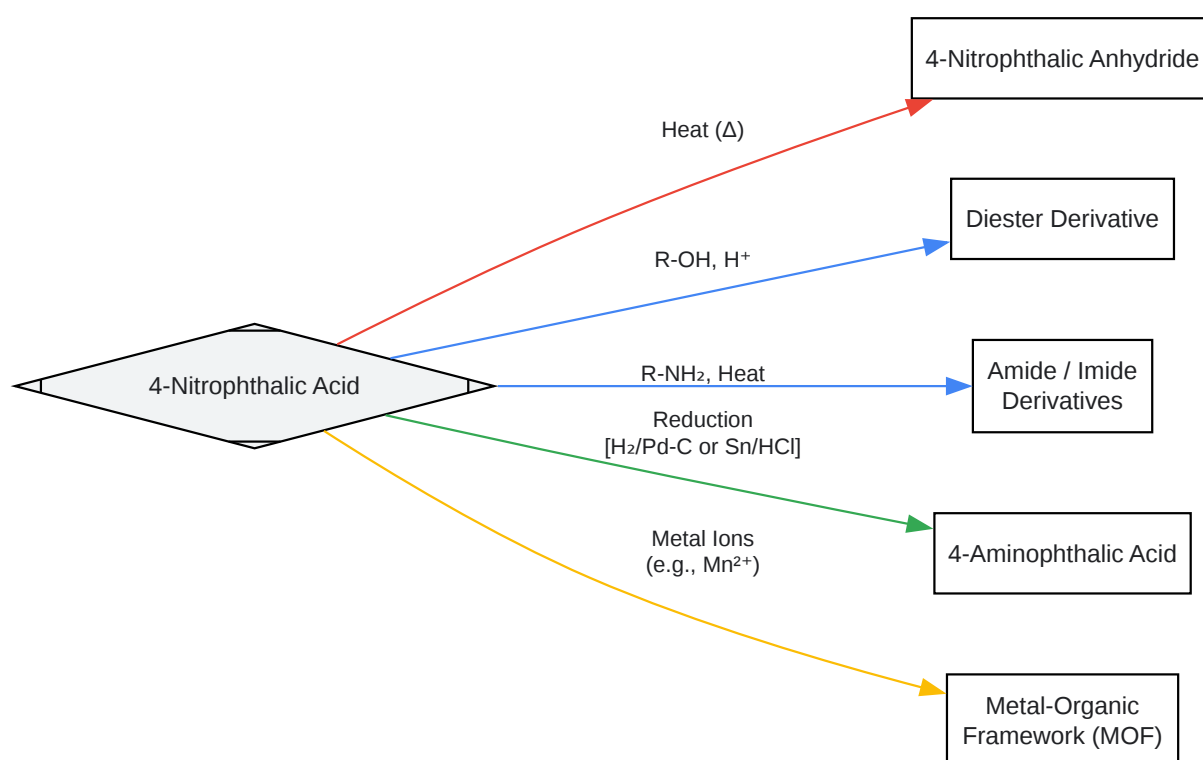
The electron-withdrawing nitro group can be reduced to various other nitrogen-containing functional groups, most importantly an amine.

- **Reduction to Amine:** The reduction of the aromatic nitro group to an amine is one of the most significant reactions of **4-Nitrophthalic acid**, yielding 4-Aminophthalic acid. This transformation is crucial for synthesizing various active pharmaceutical ingredients (APIs) and other complex molecules.^[1] A variety of reducing agents can be employed for this purpose.^[12]
 - **Catalytic Hydrogenation:** This is a common and clean method, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.^[13]
 - **Metal/Acid Reduction:** Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective for this reduction.^{[12][13][14]}
 - **Other Reagents:** Tin(II) chloride (SnCl₂) and sodium sulfide (Na₂S) can also be used, sometimes offering better selectivity in poly-functionalized molecules.^[13]

Reactions Involving the Entire Molecule

The complete structure of **4-Nitrophthalic acid** can act as a building block in more complex chemical systems.

- Metal-Organic Frameworks (MOFs): **4-Nitrophthalic acid** is utilized as an organic linker in the synthesis of MOFs. The functional groups coordinate with metal ions to create porous, crystalline structures with applications in catalysis and gas adsorption.[15][16] The presence of the nitro group can enhance the Lewis acidity of the metal nodes within the MOF, which can be beneficial for catalytic applications.[16]



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Caption: Key reaction pathways of **4-Nitrophthalic acid**.

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and modification of **4-Nitrophthalic acid**.

Synthesis of 4-Nitrophthalic Acid via Hydrolysis

This protocol is adapted from a procedure in Organic Syntheses and describes the preparation of **4-Nitrophthalic acid** from 4-nitrophthalimide with high yield and purity.[9]

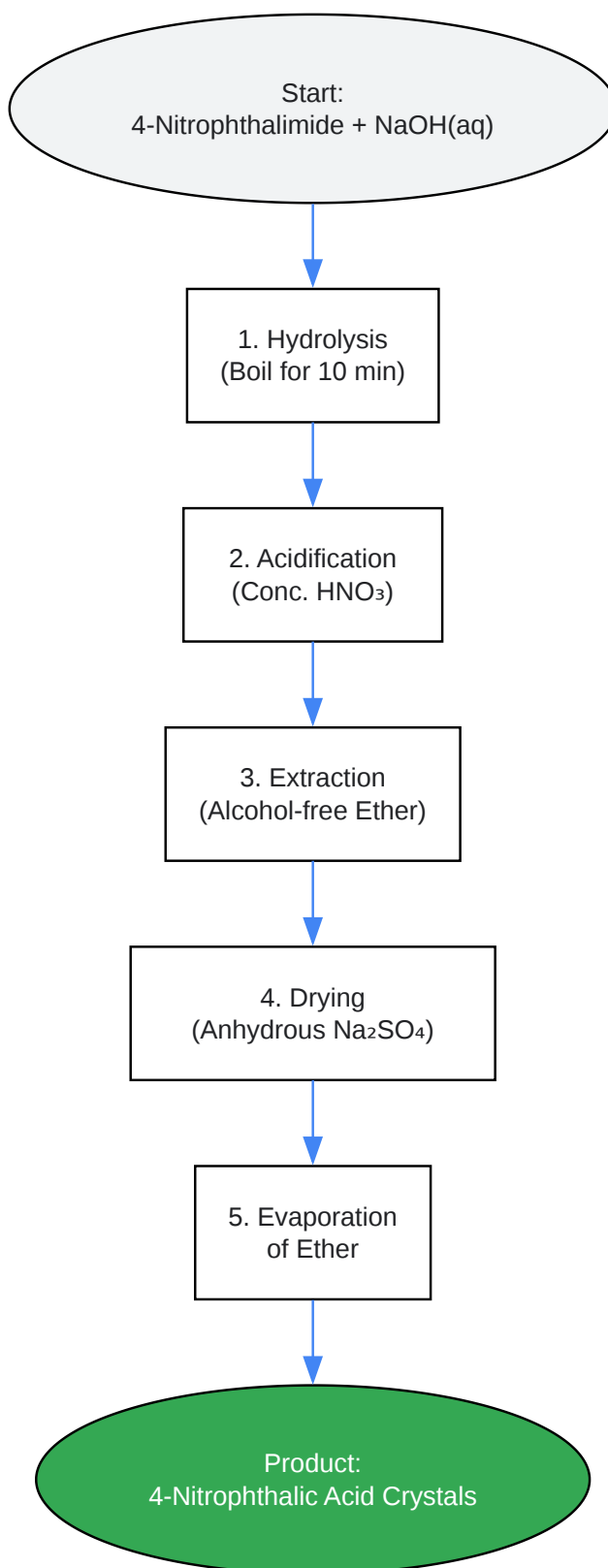
- Materials:

- 4-Nitrophthalimide (80 g, 0.416 mole)
- Sodium hydroxide (26.6 g, 0.66 mole)
- Concentrated Nitric Acid (sp. gr. 1.42)
- Alcohol-free ether
- Anhydrous sodium sulfate
- Deionized water

- Procedure:

- A solution of sodium hydroxide (26.6 g) in water (240 cc) is prepared.
- 4-Nitrophthalimide (80 g) is added to the NaOH solution.
- The mixture is heated to boiling and boiled gently for 10 minutes. The initial red color will change to brown.
- The solution is cooled and made barely acidic to litmus with concentrated nitric acid. The solution will turn pale yellow upon acidification.
- An additional 70 cc of concentrated nitric acid is added, and the solution is boiled for another 3 minutes.
- After cooling to below room temperature, the solution is transferred to a separatory funnel and extracted twice with 300-cc portions of alcohol-free ether.
- The combined ether extracts are dried over anhydrous sodium sulfate.

- The ether is distilled off until a solid begins to separate. The concentrated solution is then poured into a porcelain dish, and the remaining solvent is allowed to evaporate in a fume hood.
- Yield and Purity:
 - The procedure yields 85–87 g (96–99%) of practically white crystals.[\[9\]](#)
 - The product has a melting point of 163–164 °C and a neutralization equivalent of 105.5.[\[9\]](#)



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Caption: Workflow for the synthesis of 4-NPA from 4-nitrophthalimide.

General Protocol for Nitro Group Reduction to Amine

This protocol provides a general methodology for the reduction of the nitro group of **4-Nitrophthalic acid** to an amine using tin(II) chloride, a common and effective method for this transformation.^[12]

- Materials:
 - **4-Nitrophthalic acid**
 - Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
 - Concentrated Hydrochloric Acid (HCl)
 - Sodium hydroxide (NaOH) solution
 - Ethanol or other suitable solvent
- Procedure:
 - Dissolve **4-Nitrophthalic acid** in a suitable solvent like ethanol.
 - In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
 - Add the tin(II) chloride solution to the **4-Nitrophthalic acid** solution dropwise while stirring, maintaining the temperature with an ice bath if the reaction is exothermic.
 - After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and carefully neutralize it with a concentrated NaOH solution to precipitate the tin salts. The product, 4-Aminophthalic acid, may also precipitate or remain in solution depending on the pH.
 - Filter the mixture to remove tin hydroxides.

- Acidify the filtrate to precipitate the 4-Aminophthalic acid product, which can then be collected by filtration, washed, and dried.

Quantitative Reaction Data

Quantitative data is critical for evaluating the efficiency and applicability of synthetic routes.

Reaction	Reagents	Product	Yield	Reference
Hydrolysis	4-Nitrophthalimide, NaOH, HNO ₃	4-Nitrophthalic acid	96-99%	[9]
Hydrolysis	4-Nitrophthalonitrile, [bmim]HSO ₄ , H ₂ O	4-Nitrophthalic acid	>90%	[17]
Nitration	Phthalimide, H ₂ SO ₄ , HNO ₃	4-Nitrophthalimide	52-53% (recrystallized)	[8]
Salt Formation & Separation	Isomer mixture, NaHCO ₃ , HCl	Pure 4-Nitrophthalic acid	39% (from phthalic anhydride)	[10]

Conclusion

4-Nitrophthalic acid demonstrates a versatile and predictable reactivity profile, making it a valuable precursor in diverse fields. Its dicarboxylic acid and nitro functionalities can be selectively targeted to synthesize a wide range of derivatives. The protocols for its synthesis are well-established and high-yielding. For researchers in drug development and materials science, a thorough understanding of these reaction pathways is crucial for designing novel molecules, from active pharmaceutical ingredients to advanced functional materials like MOFs. Future research may focus on developing even more efficient and greener synthetic methodologies and exploring the full potential of its derivatives in various applications.

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